4-Chloro-5-methoxy-1,2-benzenediol
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Overview
Description
4-Chloro-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7ClO3 It is a derivative of benzenediol, where the benzene ring is substituted with a chlorine atom at the 4th position and a methoxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-1,2-benzenediol typically involves the chlorination and methoxylation of 1,2-benzenediol. One common method is the electrophilic aromatic substitution reaction, where 1,2-benzenediol is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom. Subsequently, the methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-chloro-5-methoxy-1,2-benzoquinone.
Reduction: Formation of 4-chloro-5-methoxy-1,2-dihydroxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methoxy-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties against various pathogens.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,2-benzenediol: Similar structure but lacks the methoxy group.
5-Methoxy-1,2-benzenediol: Similar structure but lacks the chlorine atom.
1,2-Benzenediol: The parent compound without any substitutions.
Uniqueness
4-Chloro-5-methoxy-1,2-benzenediol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents can enhance the compound’s stability, solubility, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C7H7ClO3 |
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Molecular Weight |
174.58 g/mol |
IUPAC Name |
4-chloro-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,9-10H,1H3 |
InChI Key |
BABVXKNZFPSLJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)O)Cl |
Origin of Product |
United States |
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